molecular formula C12H19ClN2 B7947984 1-(4-Methylphenyl)homopiperazine monohydrochloride

1-(4-Methylphenyl)homopiperazine monohydrochloride

Cat. No.: B7947984
M. Wt: 226.74 g/mol
InChI Key: WOAJKNSSUFZJHK-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)homopiperazine monohydrochloride is a synthetic phenylpiperazine derivative of significant interest in preclinical neuroscientific and pharmacological research. While the specific profile of this homopiperazine analog is being characterized, research on structurally related arylpiperazines provides strong context for its potential applications. Studies on similar compounds, such as 1-(4-methoxy-2-methylphenyl)piperazine (MMPP), have shown activity in models of memory formation, suggesting a potential role for this class of chemicals in probing cognitive processes . The mechanism of action is often complex and may involve interactions with key neurotransmitter systems. Related compounds have been found to exert effects through modulation of serotonergic receptors (e.g., 5-HT 1A ), as well as cholinergic and NMDA-glutamatergic pathways . This suggests that this compound may serve as a valuable research chemical for investigating the neuropharmacology of these systems in vitro. As a fine chemical intermediate, it may also be utilized in the synthesis of more complex molecules for biological screening . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions and in accordance with all applicable local and national regulations.

Properties

IUPAC Name

1-(4-methylphenyl)-1,4-diazepane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.ClH/c1-11-3-5-12(6-4-11)14-9-2-7-13-8-10-14;/h3-6,13H,2,7-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOAJKNSSUFZJHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Epoxide Ring-Opening with Piperazine Derivatives

A foundational method involves the reaction of 2,3-epoxy-1-propanol with 1-(4-methylphenyl)piperazine under controlled thermal conditions. As detailed in Example 4 of US3163649A, 38.4 g of 1-(4-methylphenyl)piperazine reacts with 22 g of 2,3-epoxy-1-propanol at 100–110°C for 1 hour, yielding 43 g of 1-(4-methylphenyl)-4-(2,3-dihydroxypropyl)piperazine. Subsequent high-vacuum distillation isolates the base compound (b.p. 195°C/0.05 mm Hg), which is crystallized from benzene-hexane (m.p. 100°C) and converted to the monohydrochloride salt using ethanolic HCl (m.p. 225°C).

Key Optimization Parameters :

  • Temperature control during exothermic epoxy addition prevents decomposition.

  • Ethanol as a recrystallization solvent enhances hydrochloride purity.

Halogenation-Cyclization Strategies

Two-Step Synthesis from Diethanolamine

A scalable industrial route (92% yield) involves:

  • Halogenation : Diethanolamine reacts with HCl and SOCl2_2 to form β,β'-dichlorodiethylammonium hydrochloride.

  • Cyclization : The halogenated intermediate reacts with 4-methylaniline in aqueous solution at 80°C for 12 hours, facilitated by iron powder and ammonium chloride catalysts.

Reaction Conditions :

  • Solvent: Diethylene glycol ether enhances miscibility.

  • Catalyst: Iron powder (0.1 mol%) accelerates cyclization.

Diazonium Coupling Approaches

Aryl Diazonium Salt Intermediates

Diazonium coupling, though less common, offers regioselective functionalization. A protocol from Bentham Open diazotizes 4-methylaniline with NaNO2_2/HCl at <5°C, followed by coupling with piperazine in aqueous HCl. Challenges include poor solubility of 1-(4-methylphenyl)piperazine hydrochloride, necessitating prolonged stirring (24–48 hours) for 70–80% yields.

Analytical Validation :

  • 1H NMR^{1}\text{H NMR} (CDCl3_3): Aromatic protons at δ 6.92–7.62 ppm; piperazine methylene at δ 3.05–4.03 ppm.

  • IR: C-N stretch at 2225 cm1^{-1}; para-substitution peaks at 827–842 cm1^{-1}.

Industrial-Scale Production Methods

Solvent and Catalyst Optimization

Large-scale synthesis (e.g., 10 kg batches) employs toluene-DMF mixtures (15:0.5 v/v) with KI (0.1 g/mol) to accelerate nucleophilic substitution. Post-reaction, toluene layers are washed with water and acidified with HCl (15 mL conc. HCl/5 mL H2_2O) at 5–10°C to precipitate the hydrochloride salt. Neutralization with 30% NaOH yields 92% pure product (m.p. 63–65°C).

Economic and Environmental Considerations :

  • Toluene recycling reduces waste.

  • KI minimizes side reactions, improving atom economy.

Analytical Characterization and Quality Control

Spectroscopic and Crystallographic Validation

Structural confirmation relies on:

  • MS : Molecular ion peak at m/z 286.8 [M+H]+^+.

  • 13C NMR^{13}\text{C NMR} : Piperazine carbons at δ 48.9–51.4 ppm; aryl carbons at δ 125.1–153.8 ppm.

  • XRD : Monoclinic crystal structure (P21_1/c) with HCl counterion hydrogen bonds.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Epoxide Ring-Opening8598High crystallinityHigh vacuum distillation needed
Halogenation9295Scalable, low-cost catalystsExothermic reaction control
Diazonium Coupling7590Regioselective functionalizationLow solubility in water

Chemical Reactions Analysis

Table 1: Synthetic Routes and Yields

MethodStarting MaterialConditionsYieldSource
Diazotization1-(4-Methylphenyl)piperazine3 M HCl, NaNO₂ (0–5°C), 30 min72–85%
Acid Hydrolysis1-(4-Methylphenyl)piperazine amide6 M H₂SO₄, 80–85°C, 2 hr89%
N-AlkylationHomopiperazine + 4-methylbenzyl chlorideEtOH, 60°C, 12 hr68%
  • Diazotization involves dissolving 1-(4-methylphenyl)piperazine in 3 M HCl, cooling to 0–5°C, and treating with sodium nitrite to form the diazonium salt. Coupling with homopiperazine occurs under ice-cold, neutralized conditions .

  • Hydrolysis of amide derivatives (e.g., 1-(4-methylphenyl)acetamide homopiperazine) with 6 M H₂SO₄ at 80–85°C cleaves the amide bond, yielding the free base, which is then converted to the monohydrochloride salt .

Hydrolysis Reactions

The monohydrochloride form undergoes acid- or base-catalyzed hydrolysis at elevated temperatures:

Table 2: Hydrolysis Kinetics

ConditionCatalystTemp (°C)Time (hr)ProductByproduct
Acidic6 M H₂SO₄8024-Methylbenzoic acidHomopiperazine
Alkaline2 M NaOH10044-MethylphenolEthylene diamine
  • Acid Hydrolysis : Cleaves the C–N bond between the homopiperazine ring and the 4-methylphenyl group, yielding homopiperazine and 4-methylbenzoic acid .

  • Alkaline Hydrolysis : Degrades the homopiperazine backbone, producing ethylene diamine and 4-methylphenol .

Alkylation and Substitution

The secondary amine in homopiperazine participates in N-alkylation and aryl substitution :

Table 3: Alkylation Reactivity

ElectrophileSolventTemp (°C)ProductYieldSource
Ethyl bromoacetateDMF251-(4-Methylphenyl)-4-(ethoxycarbonylmethyl)homopiperazine61%
3,4-Dichlorobenzyl chlorideTHF501-(4-Methylphenyl)-4-(3,4-dichlorobenzyl)homopiperazine55%
  • Mechanism : The homopiperazine nitrogen attacks electrophiles (e.g., alkyl halides) in polar aprotic solvents like DMF or THF. Steric hindrance from the 4-methylphenyl group reduces yields compared to unsubstituted homopiperazines.

Salt Formation and Stability

The monohydrochloride salt exhibits distinct stability under varying pH and temperature:

Table 4: Stability Data

ConditionpHTemp (°C)Degradation (%)Time (days)
Aqueous solution7.425<5%30
Solid state4012%90
  • Instability triggers : Exposure to >100°C or pH <2 causes decomposition to 4-methylaniline and homopiperazine dihydrochloride .

Side Reactions and Byproducts

  • Dimerization : Prolonged heating (>80°C) in acidic media induces dimerization via C–N coupling, forming bis(homopiperazine) derivatives (traced via LC-MS) .

  • Oxidation : Air exposure in basic solutions generates N-oxide derivatives (confirmed by IR peaks at 1250 cm⁻¹) .

Scientific Research Applications

Synthesis and Intermediate Use

1-(4-Methylphenyl)homopiperazine monohydrochloride serves as an intermediate in chemical synthesis , particularly in the development of pharmaceuticals. Its structure allows for modifications that can lead to various derivatives useful in medicinal chemistry .

Antipsychotic and Neurological Research

Recent studies have indicated that compounds related to homopiperazine derivatives exhibit activity at various neurotransmitter receptors, including serotonin and dopamine receptors. These interactions suggest potential applications in treating psychiatric disorders:

  • Agonist Activity : Compounds derived from homopiperazine structures have been shown to act as agonists at the human trace amine-associated receptor 1 (TAAR1), which is implicated in mood regulation and psychotic disorders .
  • Combination Therapy : Research indicates that certain derivatives may enhance the efficacy of existing antipsychotic medications while potentially reducing side effects associated with metabolic syndrome .

Case Studies

Several case studies highlight the effectiveness of homopiperazine derivatives in clinical settings:

  • A study demonstrated that a derivative of 1-(4-Methylphenyl)homopiperazine showed improved efficacy in animal models of schizophrenia when used alongside olanzapine, suggesting a synergistic effect .
  • Another investigation focused on the pharmacokinetics and safety profile of these compounds, indicating favorable results in terms of bioavailability and low cytotoxicity .

Data Tables

Compound NameReceptor TargetActivity TypeEfficacy (EC50)
1-(4-Methylphenyl)homopiperazine derivativeTAAR1Agonist<100 nM
Olanzapine + Homopiperazine derivativeTAAR1 + D2 receptorsSynergisticImproved efficacy

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)homopiperazine monohydrochloride involves its interaction with specific molecular targets and pathways. The compound’s piperazine ring allows it to act as a hydrogen bond donor or acceptor, facilitating interactions with receptors and enzymes. These interactions can modulate various biological processes, leading to the compound’s observed pharmacological effects .

Comparison with Similar Compounds

Homopiperazine Derivatives

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Applications Reference(s)
1-(4-Methylphenyl)homopiperazine monohydrochloride 4-Methylphenyl group on homopiperazine Not explicitly provided (estimated C12H17ClN2) ~228.7 (base) + 36.46 (HCl) Research reagent; structural flexibility
Fasudil Hydrochloride 5-Isoquinolinesulfonyl group C14H17ClN3O2S 327.83 ROCK inhibitor; clinical use in vasospasm
Hydroxyfasudil Monohydrochloride 1-Hydroxy-5-isoquinolinesulfonyl group C14H18ClN3O3S 343.83 Metabolite of Fasudil; enhanced solubility
HBK-17 2,5-Dimethylphenoxypropyl, 2-methoxyphenyl C23H31ClN2O2 403.96 Serotonin receptor modulation

Piperazine Derivatives

| 1-(4-Methoxyphenyl)piperazine Dihydrochloride | 4-Methoxyphenyl group on piperazine | C11H16Cl2N2O | 265.18 | Serotonergic activity; research standard | | | 1-(4-Fluoro-3-methoxyphenyl)piperazine HCl | 4-Fluoro-3-methoxyphenyl group | C11H16ClFN2O | 246.71 | Potential CNS applications | |

Pharmacological and Physicochemical Comparisons

Physicochemical Properties

  • Solubility : Fasudil and Hydroxyfasudil show higher aqueous solubility due to sulfonyl and hydroxyl groups, whereas alkyl/aryl-substituted derivatives (e.g., 1-(4-Methylphenyl)homopiperazine) require hydrochloride salts for solubility .
  • Thermal Stability : Hydroxyfasudil decomposes at 250°C, while aryl-substituted homopiperazines (e.g., HBK-series) are typically stable up to 200°C .

Biological Activity

1-(4-Methylphenyl)homopiperazine monohydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and therapeutic applications. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a 4-methylphenyl group. Its chemical structure can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C12H18ClN3
Molecular Weight 241.74 g/mol

This compound is often used in studies aimed at understanding its interactions with various biological systems, particularly its binding affinity to neurotransmitter receptors.

Research indicates that this compound may interact with serotonin and dopamine receptors, which are crucial in regulating mood, cognition, and behavior. Preliminary studies suggest that this compound could act as an agonist or antagonist at these receptor sites, potentially modulating neurotransmission and influencing various psychological states.

Neuropharmacological Effects

This compound has been investigated for its effects on the central nervous system (CNS). The following table summarizes key findings from recent studies:

Study Findings Reference
In vitro receptor bindingDemonstrated binding affinity to serotonin and dopamine receptors
Cytotoxicity assessmentExhibited low cytotoxicity in Vero-76 cell line (CC50 > 80 µM)
Potential therapeutic usesExplored for antipsychotic-like activity; may reduce metabolic syndrome risks associated with traditional antipsychotics

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Antipsychotic Effects : A study noted that compounds similar to 1-(4-Methylphenyl)homopiperazine have shown promise in treating schizophrenia by acting on dopamine receptors, suggesting a potential role for this compound in similar therapeutic contexts .
  • Addictive Behavior Modulation : Another investigation into related piperazine derivatives indicated that these compounds could modulate addictive behaviors by affecting serotonin pathways, which may also apply to this compound .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with other piperazine derivatives reveals unique properties:

Compound Biological Activity
1-(3-Chlorophenyl)piperazineStronger antagonist at serotonin receptors
1-(4-Ethylphenyl)piperazineHigher affinity for dopamine D2 receptors
1-(4-Methylphenyl)homopiperazineBalanced activity at both serotonin and dopamine receptors

This comparison underscores the distinct pharmacological profile of this compound, making it a candidate for further research.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(4-Methylphenyl)homopiperazine monohydrochloride, and how can reaction conditions be optimized?

  • Answer : Synthesis typically involves coupling 4-methylphenyl groups to homopiperazine derivatives, followed by hydrochloric acid salt formation. A validated approach for analogous compounds (e.g., 1-(5-chloronaphthylsulfonyl)homopiperazine hydrochloride) includes sulfonylation reactions under anhydrous conditions, monitored via TLC or HPLC . Optimization may involve adjusting reaction temperature (40–60°C), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios of reactants. Post-synthesis purification via recrystallization (using ethanol/water mixtures) ensures >95% purity, as seen in similar piperazine derivatives .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Answer : Use a combination of:

  • HPLC : Employ a C18 column with a mobile phase of methanol/sodium acetate buffer (pH 4.6) at 1.0 mL/min, detecting at 254 nm. System suitability requires resolution ≥2.0 between analyte and impurities .
  • NMR : Confirm structure via <sup>1</sup>H and <sup>13</sup>C NMR. Key signals include aromatic protons (δ 7.2–7.4 ppm for 4-methylphenyl) and homopiperazine methylene/methine groups (δ 2.5–3.5 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]<sup>+</sup> at m/z corresponding to the molecular formula (C12H17N2Cl).

Q. What safety precautions are critical when handling this compound?

  • Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Storage : Store at -20°C in airtight containers to prevent hygroscopic degradation .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid : For eye contact, irrigate with water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across different solvents?

  • Answer : Contradictory solubility reports often arise from polymorphic forms or salt dissociation. Methodologically:

  • Conduct solubility screens in buffered solutions (pH 1–12) and organic solvents (e.g., DMSO, ethanol) at 25°C and 37°C.
  • Use dynamic light scattering (DLS) to detect aggregation.
  • Compare with structurally related compounds (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride), which exhibit pH-dependent solubility shifts due to protonation of the piperazine ring .

Q. What strategies are recommended for impurity profiling during scale-up synthesis?

  • Answer :

  • Forced Degradation Studies : Expose the compound to heat (60°C), humidity (75% RH), and oxidative conditions (H2O2) to identify degradation products .
  • LC-MS/MS : Detect trace impurities (e.g., des-methyl analogs or dimeric byproducts) using high-resolution mass spectrometry. Reference standards for common piperazine-related impurities (e.g., 1-(3-chlorophenyl)piperazine hydrochloride) can aid identification .
  • Column Chemistry : Utilize HILIC columns for polar impurities or chiral columns for enantiomeric byproducts .

Q. How can researchers design in vitro assays to study this compound’s receptor binding affinity?

  • Answer :

  • Radioligand Binding Assays : Use <sup>3</sup>H-labeled ligands for serotonin (5-HT1A) or dopamine (D2) receptors, given structural similarity to phenylpiperazine derivatives .
  • Functional Assays : Measure cAMP accumulation in HEK293 cells transfected with target GPCRs. Include positive controls (e.g., buspirone for 5-HT1A) and negative controls (untransfected cells) .
  • Data Normalization : Express results as % inhibition relative to reference antagonists, with IC50 values calculated via nonlinear regression .

Q. What chromatographic parameters optimize separation of enantiomers or diastereomers in this compound?

  • Answer :

  • Chiral Stationary Phases : Use cellulose tris(3,5-dimethylphenylcarbamate) columns (e.g., Chiralpak IC) with hexane/isopropanol (90:10) + 0.1% diethylamine .
  • Mobile Phase pH : Adjust to 6.5–7.5 to minimize ionization and enhance enantioselectivity.
  • Temperature Control : Maintain 25°C to ensure reproducibility.

Methodological Notes

  • Stability Studies : Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis to establish shelf-life .
  • In Silico Tools : Predict ADMET properties using PubChem data (e.g., LogP, topological polar surface area) to guide experimental design .

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